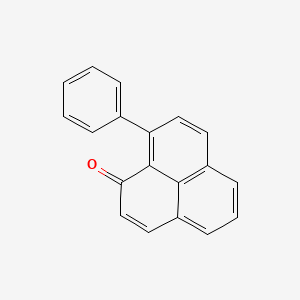![molecular formula C19H17NO3S B14078688 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one CAS No. 102210-80-0](/img/structure/B14078688.png)
1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features an indole nucleus. . This compound, in particular, combines the structural elements of indole with a phenylsulfonyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
化学反応の分析
Types of Reactions
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate biological activities . The phenylsulfonyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-buten-1-one: Shares a similar but simpler structure, lacking the indole and phenylsulfonyl groups.
2-Methyl-3-buten-1-ol: Another related compound, but with different functional groups and properties.
Uniqueness
What sets 2-Buten-1-one, 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- apart is its combination of the indole nucleus and the phenylsulfonyl group. This unique structure imparts a range of biological activities and makes it a versatile compound for various scientific applications.
特性
CAS番号 |
102210-80-0 |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)indol-3-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C19H17NO3S/c1-14(2)12-19(21)17-13-20(18-11-7-6-10-16(17)18)24(22,23)15-8-4-3-5-9-15/h3-13H,1-2H3 |
InChIキー |
FMTZUGJMIWPGDX-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
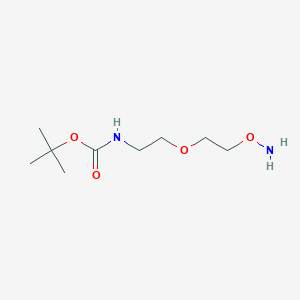
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
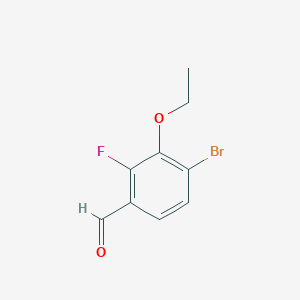
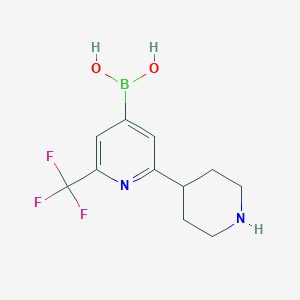
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
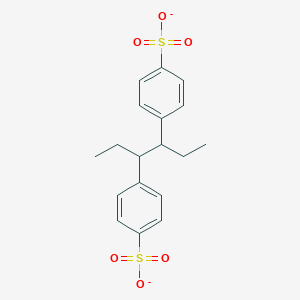
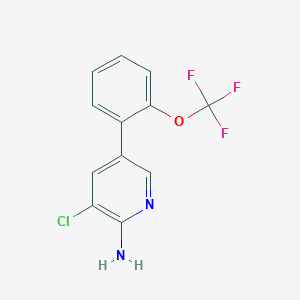
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
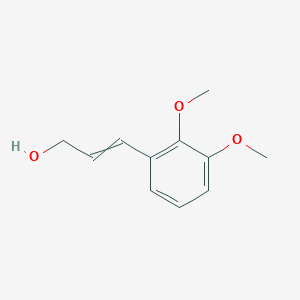
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
